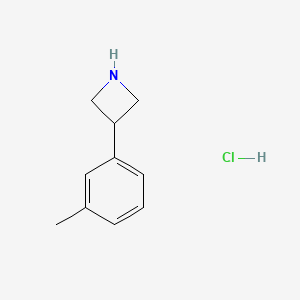

3-(m-Tolyl)azetidine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(m-Tolyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, but they are more stable than related aziridines .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones .Molecular Structure Analysis

Azetidines are four-membered heterocycles. They have a considerable ring strain which drives their reactivity . They are more stable than related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They have been used in various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical and Chemical Properties Analysis

The InChI code for this compound is 1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H .Applications De Recherche Scientifique

Synthesis and Drug Development

Synthetic Approaches

Azetidine compounds, including 3-azetidine derivatives, have been synthesized through various methods, offering potential as scaffolds in drug development. For example, a straight-forward synthesis of azetidine-3-amines from bench stable, commercial materials has been reported, demonstrating moderate-to-high yields with secondary amines. This methodology is highlighted as favorable compared to alternative procedures and can be utilized in "any-stage" functionalization, including the late-stage azetidinylation of approved drugs and compounds with pharmacological activity (Wang & Duncton, 2020).

Drug Development Applications

Azetidines are valuable motifs in contemporary medicinal chemistry due to their structural similarity to amino acids and their potential in peptidomimetic and nucleic acid chemistry. They are considered for catalytic processes and represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions. This underlines the potential of azetidine derivatives, including 3-(m-Tolyl)azetidine Hydrochloride, in the development of new therapeutic agents (Mehra et al., 2017).

Chemical Properties and Applications

- Chemical Process Development: The synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block, through a scalable process illustrates the chemical versatility and potential applications of azetidine derivatives in producing active pharmaceutical ingredients (APIs). This includes detailed safety studies and the identification of suitable counterions for mitigating energetic properties, which could be relevant for handling and developing this compound in pharmaceutical contexts (Kohler et al., 2018).

Mécanisme D'action

Target of Action

Azetidines, the class of compounds to which “3-(m-Tolyl)azetidine Hydrochloride” belongs, are known to be important in organic synthesis and medicinal chemistry . They are used as motifs in drug discovery, polymerization, and chiral templates .

Mode of Action

Azetidines are known for their unique reactivity driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines have been used in the synthesis of various structures, including branched and linear structures .

Pharmacokinetics

The physicochemical properties of a drug-like molecule can influence its potential to become a drug should a disease-modifying receptor be identified .

Result of Action

Azetidines have been used in various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions .

Safety and Hazards

3-(m-Tolyl)azetidine Hydrochloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-(m-Tolyl)azetidine Hydrochloride plays a role in biochemical reactions primarily due to its ability to interact with various enzymes and proteins. The compound’s azetidine ring is highly reactive, allowing it to participate in nucleophilic substitution and ring-opening reactions . It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can form complexes with metalloproteins, influencing their catalytic activities . These interactions are typically characterized by the formation of covalent bonds or coordination complexes, leading to changes in the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In cellular studies, this compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase, this compound can alter the cellular redox state and impact gene expression . Furthermore, it has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by forming covalent bonds with active site residues . This interaction can lead to the inactivation of enzymes such as cytochrome P450, thereby affecting metabolic processes . Additionally, this compound can induce conformational changes in proteins by binding to allosteric sites, which can either enhance or inhibit their activity . These molecular interactions often result in downstream effects on gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered gene expression profiles . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate enzyme activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s pharmacokinetic properties and its overall biological activity . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and mitochondrial function . These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propriétés

IUPAC Name |

3-(3-methylphenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJLXEFOFRJLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B2616431.png)

![11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2616432.png)

![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2616433.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2616439.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)

![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)

![N'-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2616452.png)

![N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2616453.png)